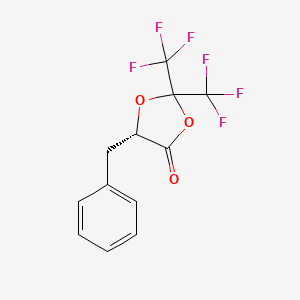
1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-: is a chemical compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and one carbonyl group. The specific compound has a phenylmethyl group and two trifluoromethyl groups attached to the ring, making it a unique and interesting molecule for various applications in chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dioxolan-4-ones typically involves the reaction of carbonyl compounds with diols in the presence of an acid catalyst. For the specific compound 1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-, the synthesis can be carried out using a phenylmethyl ketone and a diol with trifluoromethyl groups. The reaction is usually catalyzed by p-toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of 1,3-dioxolan-4-ones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and solvents can also be tailored to meet industrial requirements, ensuring scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: 1,3-Dioxolan-4-ones can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
科学的研究の応用
Chemistry: 1,3-Dioxolan-4-ones are used as monomers for the synthesis of polylactic acid (PLA), a biodegradable polymer. The polymerization of these compounds can be catalyzed by Brønsted acids, leading to the formation of high-molecular-weight PLA with good thermal properties .
Biology and Medicine: These compounds have potential applications in drug delivery systems due to their ability to form stable complexes with various drugs. Their unique structure allows for controlled release and targeted delivery of therapeutic agents.
Industry: In the industrial sector, 1,3-dioxolan-4-ones are used as intermediates in the synthesis of various fine chemicals and pharmaceuticals. Their reactivity and stability make them valuable building blocks for complex organic synthesis.
作用機序
The mechanism of action of 1,3-dioxolan-4-ones involves their ability to undergo ring-opening polymerization (ROP) and other chemical transformations. The presence of the carbonyl group and the two oxygen atoms in the ring allows for various nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
類似化合物との比較
1,3-Dioxanes: These compounds have a six-membered ring with two oxygen atoms and one carbonyl group. They are more stable than 1,3-dioxolanes and are used in similar applications.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and one carbonyl group.
Uniqueness: 1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)- is unique due to the presence of the phenylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in chemistry and industry.
特性
CAS番号 |
748134-70-5 |
|---|---|
分子式 |
C12H8F6O3 |
分子量 |
314.18 g/mol |
IUPAC名 |
(5S)-5-benzyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H8F6O3/c13-11(14,15)10(12(16,17)18)20-8(9(19)21-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChIキー |
UDSBAALKVHGVPL-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)OC(O2)(C(F)(F)F)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(O2)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


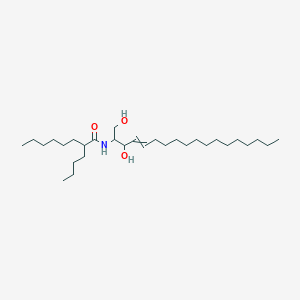
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
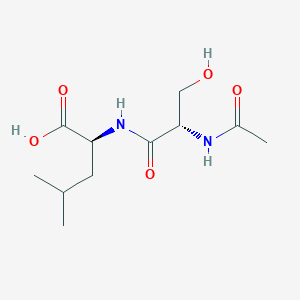
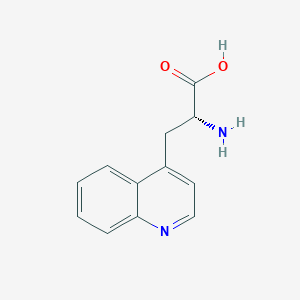
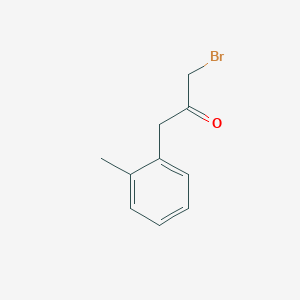

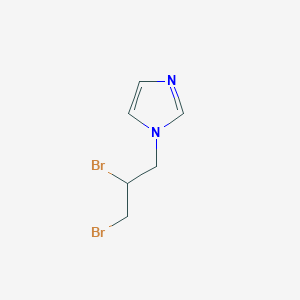
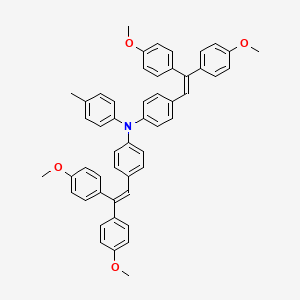
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)

